molecular formula C13H12BrFN4O B10916419 4-Bromo-N'-((5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methylene)benzohydrazide

4-Bromo-N'-((5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methylene)benzohydrazide

Cat. No.: B10916419
M. Wt: 339.16 g/mol
InChI Key: YPGZHAHEFOXDHQ-FRKPEAEDSA-N
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Description

4-BROMO-N’~1~-[(5-FLUORO-1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]BENZOHYDRAZIDE is a complex organic compound that features a bromine atom, a fluorine atom, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N’~1~-[(5-FLUORO-1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]BENZOHYDRAZIDE typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzohydrazide with 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N’~1~-[(5-FLUORO-1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]BENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

4-BROMO-N’~1~-[(5-FLUORO-1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]BENZOHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-BROMO-N’~1~-[(5-FLUORO-1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-N’~1~-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methylene]benzohydrazide
  • 4-Chloro-N’~1~-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methylene]benzohydrazide
  • 4-Iodo-N’~1~-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methylene]benzohydrazide

Uniqueness

The uniqueness of 4-BROMO-N’~1~-[(5-FLUORO-1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]BENZOHYDRAZIDE lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of both bromine and fluorine atoms, along with the pyrazole ring, makes it a versatile compound for various applications.

Properties

Molecular Formula

C13H12BrFN4O

Molecular Weight

339.16 g/mol

IUPAC Name

4-bromo-N-[(E)-(5-fluoro-1,3-dimethylpyrazol-4-yl)methylideneamino]benzamide

InChI

InChI=1S/C13H12BrFN4O/c1-8-11(12(15)19(2)18-8)7-16-17-13(20)9-3-5-10(14)6-4-9/h3-7H,1-2H3,(H,17,20)/b16-7+

InChI Key

YPGZHAHEFOXDHQ-FRKPEAEDSA-N

Isomeric SMILES

CC1=NN(C(=C1/C=N/NC(=O)C2=CC=C(C=C2)Br)F)C

Canonical SMILES

CC1=NN(C(=C1C=NNC(=O)C2=CC=C(C=C2)Br)F)C

Origin of Product

United States

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